Home > Products > Screening Compounds P105982 > 9-Deoxydoxorubicin
9-Deoxydoxorubicin - 84519-42-6

9-Deoxydoxorubicin

Catalog Number: EVT-1546368
CAS Number: 84519-42-6
Molecular Formula: C27H29NO10
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-Deoxydoxorubicin typically involves the chemical modification of doxorubicin. One common method includes the removal of the hydroxyl group at the C-9 position of doxorubicin. This can be achieved through various chemical reactions such as oxidation or reduction processes.

  1. Oxidation Method:
    • Doxorubicin is treated with oxidizing agents, which selectively target the C-9 hydroxyl group.
    • The reaction conditions are carefully controlled to prevent further degradation of the anthracycline structure.
  2. Reduction Method:
    • In some cases, a reduction reaction can be employed where specific reagents are used to convert the hydroxyl group to a keto group, effectively yielding 9-Deoxydoxorubicin.
    • This process often requires catalysts and specific solvents to optimize yield and purity.

The yield and purity of the synthesized compound are typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Molecular Structure Analysis

Structure and Data

The molecular formula of 9-Deoxydoxorubicin is C2727H2929O1010N11. Its structural modification from doxorubicin involves the absence of one hydroxyl group at the C-9 position, which alters its three-dimensional conformation and biological activity.

  • Molecular Weight: Approximately 525.53 g/mol
  • Structural Characteristics: The compound retains the core anthracycline structure, crucial for its interaction with DNA, but with modified substituents that influence its pharmacokinetics and toxicity profile.

Structural Visualization

A detailed analysis using computational chemistry tools can provide insights into the electronic distribution and potential binding sites on DNA, enhancing understanding of its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 9-Deoxydoxorubicin is primarily characterized by its ability to intercalate into DNA, leading to strand breaks and ultimately apoptosis in cancer cells. Key reactions include:

  1. DNA Intercalation:
    • The planar structure allows it to insert between base pairs in DNA, disrupting replication and transcription processes.
  2. Reactive Oxygen Species Generation:
    • Upon reduction within cells, 9-Deoxydoxorubicin can generate reactive oxygen species that contribute to oxidative stress, further enhancing its cytotoxicity against tumor cells.
  3. Metabolic Conversion:
    • The compound may undergo metabolic transformations in vivo, affecting its efficacy and toxicity.

These reactions highlight the importance of understanding both the chemical properties and biological interactions of 9-Deoxydoxorubicin for therapeutic applications .

Mechanism of Action

Process and Data

The mechanism by which 9-Deoxydoxorubicin exerts its anticancer effects involves several key processes:

  1. Intercalation into DNA:
    • The compound binds to DNA through intercalation, causing structural distortion that inhibits replication.
  2. Topoisomerase II Inhibition:
    • It interferes with topoisomerase II activity, preventing proper DNA unwinding necessary for replication and transcription.
  3. Induction of Apoptosis:
    • By triggering cellular stress responses and generating reactive oxygen species, it promotes programmed cell death in cancer cells.

Research has demonstrated that 9-Deoxydoxorubicin retains significant cytotoxicity against various cancer cell lines, suggesting it may be a potent alternative to conventional doxorubicin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • pH Sensitivity: The stability can vary significantly with pH changes; optimal conditions need to be maintained during storage and formulation.

Relevant data from studies indicate that these properties significantly influence its formulation for clinical use .

Applications

Scientific Uses

9-Deoxydoxorubicin is primarily investigated for its potential as an anticancer agent. Its applications include:

  • Cancer Treatment: Used in chemotherapy regimens for various cancers due to its effectiveness against drug-resistant cell lines.
  • Research Tool: Employed in studies aimed at understanding drug resistance mechanisms in cancer therapy.
  • Drug Development: Serves as a lead compound for developing new derivatives with improved pharmacological profiles.

Continued research into 9-Deoxydoxorubicin aims to optimize its therapeutic index while minimizing adverse effects associated with traditional anthracyclines .

Synthetic Pathways and Methodological Advancements

Chemical Derivatization of Doxorubicin for 9-Deoxydoxorubicin Synthesis

The strategic removal of the C-9 hydroxyl group from doxorubicin represents a significant synthetic challenge due to the structural complexity of the anthracycline core. This modification aims to alter molecular interactions while preserving the compound's bioactive scaffold.

Oxidation-Based Strategies for Selective C-9 Hydroxyl Group Removal

Selective oxidation methodologies enable precise deoxygenation at the C-9 position through reactive intermediate formation. Contemporary approaches utilize ortho-quinone generation via silver(I) oxide-mediated oxidation, followed by regioselective reduction. The C-9 hydroxyl's unique positioning adjacent to the quinone moiety allows discrimination from other oxygen functionalities. Gold(I)-mediated condensations have demonstrated particular efficacy in generating key glycosidic intermediates while maintaining anthracycline stereochemistry, achieving α-selectivities >95% under optimized conditions [4]. Iodonium di-collidinium perchlorate (IDCP) further enhances oxidation control during disaccharide coupling steps, preventing undesired side reactions at sensitive positions [4]. These oxidation protocols typically yield 60-75% conversion to 9-deoxy intermediates, with purity profiles exceeding 85% after crystallization.

Reduction Approaches for Structural Modification of the Anthracycline Core

Reductive strategies employ sequential protection-deprotection to enable selective carbonyl reduction. The carbonyl at C-13 undergoes chemoselective reduction using sodium borohydride (NaBH₄) in tetrahydrofuran at -20°C, generating the critical 13-dihydro intermediate. Subsequent deoxygenation via Barton-McCombie protocol utilizes thiocarbonate formation at C-9 followed by radical reduction with tris(trimethylsilyl)silane. Alternative pathways feature reductive alkylation with formaldehyde/NaBH(OAc)₃ systems, modifying the daunosamine amine while preserving the deoxygenated anthraquinone core [4] [6]. These reduction sequences typically achieve 55-70% overall yields for 9-deoxydoxorubicin precursors, with the stereochemical integrity of adjacent chiral centers maintained through careful solvent selection.

Catalytic Optimization and Solvent Systems for Yield Enhancement

Catalytic systems profoundly impact reaction efficiency and selectivity in 9-deoxydoxorubicin synthesis:

Table 1: Catalytic Systems for Key Synthetic Steps

Reaction StepCatalyst SystemSolvent CompositionTemperatureYield Enhancement
GlycosylationPPh₃AuNTf₂ (0.5-2 mol%)Anhydrous CH₂Cl₂-40°C to 25°C64-73% [4]
Alloc DeprotectionPd(PPh₃)₄ (3 mol%)THF/H₂O (9:1)25°C>95% conversion
DesilylationHF·pyridine complexPyridine/THF (1:1)0°C88-92% [4]
Reductive AminationNaBH(OAc)₃ (catalytic)MeOH/DCE (1:1)25°C70-85% [6]

Solvent polarity critically influences stereoselectivity, with anhydrous dichloromethane optimizing gold-catalyzed glycosylations while dimethyl carbonate/ethanol mixtures (4:1) enhance reduction homogeneity. Microwave-assisted steps at controlled temperatures (50-80°C) reduce reaction times by 40-60% without compromising integrity of the acid-sensitive aglycone [4].

Biocatalytic and Enzymatic Routes for Analog Production

Enzymatic methodologies leverage nature's machinery for precise anthracycline modifications. Streptomyces peucetius subspecies caesius ATCC 27952 serves as the foundational biological system, naturally producing daunorubicin as the immediate precursor to doxorubicin [1]. The enzyme DoxA (a cytochrome P450 oxidase) catalyzes the C-14 hydroxylation essential for doxorubicin formation, but can be repurposed through protein engineering for deoxygenation pathways [1].

Metabolic engineering approaches involve:

  • Gene cluster manipulation: Deletion of dnrF to shunt flux toward 9-deoxy intermediates while overexpressing doxA in triple mutant strains to double anthracycline yields [1]
  • In vitro enzymology: Purified DnrD cyclase catalyzes ring cyclization via intramolecular aldol condensation, converting aklanonic acid methyl ester to aklaviketone precursors essential for 9-deoxy derivatives [3]
  • Bioreactor optimization: Fed-batch fermentations with controlled carbon limitation increase deoxysugar formation by 2.3-fold through precise regulation of dnm gene cluster expression [1]

Recent advances demonstrate recombinant E. coli-expressed enzymes achieving 35-40% conversion rates to 9-deoxy intermediates within 8-hour incubations, though full pathway reconstitution remains challenging. Cell-free enzyme systems incorporating glucose-6-phosphate dehydrogenase for cofactor regeneration improve TTN (total turnover number) to >4,500, enhancing cost efficiency [3].

Comparative Analysis of Synthetic Efficiency Across Methodologies

The strategic selection of synthetic pathways involves critical trade-offs between efficiency, scalability, and stereochemical fidelity:

Table 2: Methodology Comparison for 9-Deoxydoxorubicin Production

ParameterChemical SynthesisBiocatalytic RoutesHybrid Approaches
Total Steps8-12 linear steps3-5 biotransformations4-6 steps (2 enzymatic)
Overall Yield15-22% (multi-gram scale)25-38% (fermentation scale)30-42%
StereoselectivityRequires chiral auxiliaries>99% enzyme-controlledEnzyme-controlled key steps
Catalyst Loading0.5-5 mol% metal catalystsWhole-cell systems1-3 mol% with enzymes
Green MetricsPMI 35-50, E-factor 18-25PMI 8-12, E-factor 3-8PMI 15-22, E-factor 6-12
Capital IntensityHigh-pressure/high-temp equipmentBioreactor specializationDual infrastructure

Chemical routes provide superior structural flexibility for C-13 side chain modifications but suffer from step-intensive sequences requiring protection/deprotection strategies. Biocatalytic methods leverage inherent stereoselectivity and greener profiles but face limitations in non-natural analog production. Emerging hybrid paradigms integrate gold-mediated glycosylation with enzymatic hydroxyl modification, achieving 65% yield improvements over purely chemical approaches while reducing heavy metal waste by 80% [4] [7].

The economic analysis reveals fermentation-derived 9-deoxydoxorubicin achieves production costs of $1.1 million/kg at commercial scale (225 kg/year), while advanced catalytic chemical synthesis potentially reduces this by 15-20% through solvent recycling and continuous processing [1] [7]. Future innovation will likely focus on engineered enzymes (ketoreductases, cytochrome P450s) performing deoxygenation without protective group chemistry, potentially consolidating the synthetic sequence to <6 steps with PMI (process mass intensity) below 10.

Properties

CAS Number

84519-42-6

Product Name

9-Deoxydoxorubicin

IUPAC Name

(8R,10S)-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione

Molecular Formula

C27H29NO10

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C27H29NO10/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34/h3-5,10-11,14,17-18,23,29,31,33,35H,6-9,28H2,1-2H3/t10-,11+,14-,17-,18-,23+/m0/s1

InChI Key

KXAYNEKSZHDBGO-LOGLVVABSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O

Synonyms

9-deoxydoxorubicin
9-deoxydoxorubicin hydrochloride, (8R-trans)-isome

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@H](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.